OB-24 free base

HO-1 selectivity off-target profiling heme oxygenase inhibition

HO-1 inhibitor research is plagued by porphyrin-based compounds with poor isoform selectivity and off-target heme enzyme cross-reactivity. OB-24 free base solves this as a non-competitive, imidazole-based HO-1 inhibitor with >50-fold selectivity over HO-2 and minimal NOS/sGC/CYP inhibition. • In vivo validated: significantly inhibits lymph node & lung metastases in HRPCA models; synergizes with Taxol • Reduces protein carbonylation by 86% and intracellular ROS by 25% in PC3M cells • Free base form offers superior solubility and formulation flexibility vs. HCl salt for diverse dosing strategies

Molecular Formula C15H17BrN2O2
Molecular Weight 337.21 g/mol
CAS No. 940061-39-2
Cat. No. B12983709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOB-24 free base
CAS940061-39-2
Molecular FormulaC15H17BrN2O2
Molecular Weight337.21 g/mol
Structural Identifiers
SMILESC1COC(O1)(CCC2=CC=C(C=C2)Br)CN3C=CN=C3
InChIInChI=1S/C15H17BrN2O2/c16-14-3-1-13(2-4-14)5-6-15(19-9-10-20-15)11-18-8-7-17-12-18/h1-4,7-8,12H,5-6,9-11H2
InChIKeyAKRPSFVFWQTUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OB-24 Free Base (CAS 940061-39-2) HO-1 Inhibitor Baseline Characteristics


OB-24 free base (CAS 940061-39-2) is a synthetic small-molecule inhibitor belonging to the imidazole-dioxolane chemotype that potently and selectively targets heme oxygenase-1 (HO-1) [1]. The compound exhibits a molecular formula of C15H17BrN2O2 and a molecular weight of 337.21 g/mol [2]. As a non-competitive inhibitor, OB-24 binds to the HO-1 active site via coordination of its imidazole nitrogen to the heme iron, distinguishing it mechanistically from porphyrin-based competitive inhibitors [1][3]. The compound demonstrates significant in vitro antiproliferative activity and in vivo anti-tumor and anti-metastatic efficacy in hormone-refractory prostate cancer (HRPCA) models [1].

Why OB-24 Free Base Cannot Be Simply Substituted by Other HO-1 Inhibitors


HO-1 inhibitors exhibit marked heterogeneity in isoform selectivity, mechanism of action, and off-target profiles, rendering simple compound interchange scientifically invalid. Metalloporphyrins such as ZnPP and SnPP act as competitive heme analogs and demonstrate poor HO-1/HO-2 selectivity with significant cross-reactivity against other heme-dependent enzymes including NOS, sGC, and CYP isoforms [1]. In contrast, OB-24 belongs to the imidazole-based class of non-competitive inhibitors that selectively target HO-1 with >50-fold selectivity over HO-2 and limited inhibitory activity on NOS, sGC, and CYP [1][2]. Furthermore, the free base form of OB-24 (CAS 940061-39-2) offers distinct solubility and formulation advantages compared to the hydrochloride salt (CAS 939825-12-4), enabling flexible dosing strategies for in vivo studies . These differential features have direct implications for experimental reproducibility and therapeutic window, mandating compound-specific selection rather than class-based substitution.

OB-24 Free Base Quantitative Differentiation Versus Key HO-1 Inhibitor Comparators


OB-24 Demonstrates Superior HO-1 Selectivity Over HO-2 Compared to Porphyrin-Based Inhibitors

OB-24 exhibits high selectivity for HO-1 over HO-2 with IC50 values of 1.9 μM and >100 μM, respectively, yielding a selectivity ratio >52-fold [1]. In contrast, porphyrin-based inhibitors such as ZnPP and SnPP are non-selective across HO isoforms and exhibit significant off-target inhibition of other heme-dependent enzymes including NOS, sGC, and CYP [2]. This differential selectivity profile is mechanistically attributed to OB-24's non-competitive imidazole-based binding mode, which is distinct from the competitive heme mimicry employed by metalloporphyrins [2].

HO-1 selectivity off-target profiling heme oxygenase inhibition

OB-24 Exhibits Enhanced Cellular Potency in Prostate Cancer Models Relative to siRNA-Mediated HO-1 Silencing

In PC3M prostate cancer cells, OB-24 (10 μM) treatment for 24-48 hours inhibited cell growth by approximately 20% and reduced HO-1 activity by 62% [1]. HO-1 gene silencing via siRNA achieved comparable effects on HO-1 activity and oxidative stress markers, but OB-24 offers a pharmacologically tractable small-molecule alternative to genetic manipulation [1][2]. Notably, OB-24 at 10 μM for 96 hours reduced protein carbonylation by approximately 86% and intracellular ROS by 25% in PC3M cells, demonstrating robust functional engagement of the HO-1 pathway [1].

prostate cancer HO-1 inhibition antiproliferative activity

OB-24 Demonstrates Potent Synergy with Taxol in Metastatic Prostate Cancer Models

Combination of OB-24 with the chemotherapy agent Taxol produced a potent synergistic anti-metastatic effect in hormone-refractory prostate cancer (HRPCA) models [1]. While standalone OB-24 significantly inhibited tumor growth and lymph node/lung metastases in vivo, the addition of Taxol markedly enhanced this efficacy, reducing metastasis formation beyond the additive effects of either agent alone [1][2]. This synergy is attributed to OB-24's reduction of oxidative stress and protein carbonylation, which sensitizes cancer cells to Taxol-induced cytotoxicity [2].

chemotherapy synergy Taxol combination metastasis inhibition

OB-24 Exhibits Broader In Vivo Antitumor Spectrum Compared to VP 21-04

OB-24 has been validated in vivo for significant inhibition of both primary tumor growth and lymph node/lung metastases in hormone-refractory prostate cancer models [1]. VP 21-04, a more recently described HO-1 inhibitor with higher potency (IC50 = 0.9 μM for HO-1), has primarily demonstrated cytotoxic activity in vitro against melanoma and breast cancer cell lines, with limited in vivo metastasis data reported to date . OB-24's established in vivo efficacy in metastatic spread provides a more comprehensive dataset for researchers focused on late-stage cancer intervention.

in vivo antitumor metastasis prostate cancer

OB-24 Free Base Offers Distinct Formulation Flexibility Compared to Hydrochloride Salt

OB-24 free base (CAS 940061-39-2) enables flexible formulation approaches for in vivo studies, with established protocols using DMSO/Tween 80/saline (10:5:85) and DMSO/PEG300/Tween 80/saline (10:40:5:45) vehicle systems . The hydrochloride salt (CAS 939825-12-4), while also commercially available, may exhibit different solubility profiles due to its ionic nature [1]. The free base form allows researchers to control counterion selection based on specific experimental requirements, potentially improving bioavailability or reducing vehicle-related toxicity in sensitive animal models.

formulation solubility in vivo dosing

OB-24 Free Base Optimal Application Scenarios for Scientific and Preclinical Procurement


Hormone-Refractory Prostate Cancer (HRPCA) Metastasis Studies

OB-24 is specifically validated for investigating HO-1 as a therapeutic target in HRPCA metastasis models. The compound significantly inhibits lymph node and lung metastases in vivo and synergizes with Taxol, making it suitable for combination therapy studies [1]. Researchers studying advanced, androgen-independent prostate cancer will find OB-24's in vivo metastasis data directly applicable to their models.

HO-1 Pathway Selectivity and Off-Target Profiling Experiments

Given its >52-fold selectivity for HO-1 over HO-2 and limited activity on NOS, sGC, and CYP enzymes, OB-24 serves as a clean chemical probe for dissecting HO-1-specific biology without confounding HO-2-mediated effects [1][2]. This makes it ideal for target validation studies where isoform selectivity is paramount.

Oxidative Stress and Protein Carbonylation Research in Cancer

OB-24's robust reduction of protein carbonylation (86% in PC3M cells) and intracellular ROS (25%) provides a validated tool for studying the role of HO-1-mediated oxidative stress in cancer progression [1]. This is particularly relevant for mechanisms involving redox regulation and MAPK signaling.

Combination Chemotherapy Preclinical Development

The demonstrated synergy between OB-24 and Taxol in HRPCA models positions OB-24 as a candidate for combination chemotherapy studies [1]. Researchers exploring HO-1 inhibition as an adjuvant to conventional taxane-based therapies will benefit from OB-24's established combination efficacy data.

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